4-(2-Mercaptoethyl)phenol
Overview
Description
4-(2-Mercaptoethyl)phenol is an organic compound with the molecular formula C8H10OS It is characterized by a phenol group substituted with a 2-mercaptoethyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(2-Mercaptoethyl)phenol can be synthesized through several methods, including nucleophilic aromatic substitution and electrophilic aromatic substitution. One common synthetic route involves the reaction of 4-bromophenol with 2-mercaptoethanol in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through the formation of an intermediate, which then undergoes substitution to yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may also involve the use of catalysts to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Mercaptoethyl)phenol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The phenol group can be reduced to form cyclohexanol derivatives.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid, sulfuric acid, and halogens are employed under controlled conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Cyclohexanol derivatives.
Substitution: Nitro, sulfonyl, and halogenated phenol derivatives.
Scientific Research Applications
4-(2-Mercaptoethyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: It serves as a reagent in biochemical assays and studies involving thiol groups.
Industry: It is used in the production of antioxidants, ultraviolet absorbers, and flame retardants.
Mechanism of Action
The mechanism of action of 4-(2-Mercaptoethyl)phenol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. The phenol group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Mercaptophenol: Similar structure but lacks the 2-mercaptoethyl group.
4-Hydroxythiophenol: Similar structure with a thiol group directly attached to the phenol ring.
2-Mercaptoethanol: Contains a thiol group but lacks the phenol ring.
Uniqueness
4-(2-Mercaptoethyl)phenol is unique due to the presence of both a phenol group and a 2-mercaptoethyl group. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its similar compounds. Its unique structure also imparts specific properties, making it valuable in various applications.
Properties
IUPAC Name |
4-(2-sulfanylethyl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10OS/c9-8-3-1-7(2-4-8)5-6-10/h1-4,9-10H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUUIFRGVMIQIBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCS)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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